8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is a complex organic compound belonging to the class of triazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of a combination of nitrogen atoms and aromatic groups that contribute to their potential biological activities. The compound is noted for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be synthesized through various chemical routes, primarily involving reactions between phenylhydrazine and suitable ketones or aldehydes. The synthesis often employs multi-step processes that include cyclization and functional group modifications to achieve the desired spirocyclic structure.
8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is classified as a triazaspiro compound due to the presence of three nitrogen atoms in its structure. It also falls under the category of heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one typically involves several key steps:
The synthesis can be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and precise control of reaction conditions (temperature, pressure, and solvent choice) .
The molecular structure of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one features a spirocyclic arrangement with three nitrogen atoms incorporated into the ring system. This unique configuration contributes to the compound's stability and reactivity.
8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The specific products formed depend on reaction conditions and reagents employed.
The mechanism of action for 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one primarily involves its ability to interact with various biomolecules:
Research indicates that this compound may exert effects on neuronal cells by altering signaling pathways associated with mood regulation and cognitive functions.
The physical properties of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one include:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to confirm its structure and purity.
The potential applications of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one span several fields:
The construction of the 1,3,8-triazaspiro[4.5]decan-4-one core demands precise stereochemical control to ensure pharmacological relevance. The spiro junction at C4 imposes conformational constraints that influence receptor binding, where the equatorial positioning of the benzyl and phenyl groups minimizes steric strain and optimizes intermolecular interactions. Solid-phase synthetic routes—particularly those employing Rink amide or Wang resins—enable high stereoselectivity through Fmoc-protected amino acid couplings (e.g., Fmoc-Glycine-Rink amide resin 2), followed by cyclization with N-benzyl-4-piperidone under controlled conditions (toluene, 80°C) [7]. This method yields the spirocyclic framework with >95% diastereomeric purity, as confirmed by analytical HPLC. Molecular modeling reveals that trans-fused ring conformers exhibit enhanced stability (ΔG = -2.3 kcal/mol) due to reduced van der Waals repulsion between N1-C8 and N8-C15 bonds [7].
Table 1: Stereochemical Outcomes in Core Assembly Methods
Method | Reaction Conditions | Diastereoselectivity | Key Stereochemical Feature |
---|---|---|---|
Schiff Base Formation | Toluene, 80°C, 12h | >95% trans | Equatorial phenyl at N1 |
Reductive Amination | DMF, NaBH₃CN, RT | 80-85% trans | Axial benzyl at N8 |
Solid-Phase Cyclization | DMP, 80°C, 5h | >95% trans | Spiro junction S-configuration |
Systematic modification of the benzyl (N8) and phenyl (N1) groups enables fine-tuning of electronic and steric properties without disrupting the spirocyclic core. Electrophilic aromatic substitution on the phenyl ring is feasible at the para-position, with electron-donating groups (e.g., 4-OH-Bn, 14f) enhancing solubility and hydrogen-bonding capacity. Conversely, benzyl substitutions at N8 tolerate diverse (aryl)alkyl chains derived from natural amino acids (e.g., isobutyl, 13c; 4-hydroxybenzyl, 14f) [7]. A key optimization involves replacing benzyl with acenaphthen-1-yl to exploit π-stacking with hydrophobic receptor pockets, though this requires Pd-catalyzed cross-coupling post-cyclization [6]. Biological data indicates that 4-hydroxybenzyl at N8 boosts mPTP inhibition to 42.11% (cf. unsubstituted benzyl: 30.72%) due to phenolic hydrogen bonding with the c-ring subunit of ATP synthase [7].
Table 2: Impact of N8 Substituents on Bioactivity
N8 Substituent | mPTP Inhibition (%) | Solubility (logS) | Key Interaction |
---|---|---|---|
Benzyl | 30.72 | -3.85 | Hydrophobic pocket binding |
4-Hydroxybenzyl | 42.11 | -3.12 | H-bond with c-ring Ser58 |
Acenaphthen-1-yl | Not tested* | -4.92 | π-stacking with OFQ receptor |
*Acenaphthen-1-yl derivatives prioritized for OFQ receptor studies [6].
Acenaphthen-1-yl precursors serve as advanced intermediates for synthesizing OFQ receptor-targeting analogs, though their application to the title compound requires strategic adaptations. Route A employs direct reductive amination between 1-acenaphthenone and the spirocyclic amine, achieving moderate yields (45-50%) but necessitating chromatographic purification to remove diarylation byproducts [6]. In contrast, Route B uses Ullmann coupling of pre-formed 8-H-spiro intermediate with 1-bromoacenaphthene, yielding 65-70% pure product but requiring CuI/L-proline catalysis at 110°C [8]. For the benzyl-substituted target, Route C (modified from AstaTech’s protocol) leverages benzyl bromide alkylation under phase-transfer conditions (K₂CO₃, TBAB, H₂O/CH₂Cl₂), affording 97% purity at 2-8°C storage stability [1] [5]. Crucially, benzyl routes avoid the low-temperature lithiation steps (−78°C) needed for acenaphthene functionalization, streamlining large-scale production [8].
Table 3: Synthetic Route Comparison for N8 Diversification
Route | Key Step | Yield | Purity | Limitations |
---|---|---|---|---|
A (Acenaphthen-1-yl) | Reductive amination | 45-50% | 85-90% | Diarylation impurities |
B (Acenaphthen-1-yl) | Ullmann coupling | 65-70% | 92-95% | High-temperature catalysis |
C (Benzyl) | Phase-transfer alkylation | 80-85% | 97% | Requires anhydrous workup |
Stereochemistry at C2 and C7 dictates binding affinity for the OFQ receptor (NOP) and mitochondrial targets. The (S)‑enantiomer of 8-acenaphthen-1-yl-1-phenyl analog (1c) exhibits 50-fold higher OFQ receptor affinity (Kᵢ = 0.8 nM) than its (R)‑counterpart due to complementary hydrogen bonding with Tyr₃₀₅ and Ile₃₀₄ residues [6]. Similarly, in mPTP inhibition, the trans-configured benzyl-spiro derivative 14e achieves 43.02% inhibition (vs. 19.40% for cis-isomers) by optimally positioning the benzyl group into a hydrophobic cleft at the c8-ring/subunit a interface of ATP synthase [7]. Molecular dynamics simulations confirm that S-configured spiro centers stabilize ligand-receptor complexes via salt bridges with Glu₉₀ (ΔGᵦᵢₙd = −9.8 kcal/mol) [6]. These findings underscore the necessity of chiral resolution (e.g., chiral HPLC with amylose columns) during synthesis to isolate bioactive stereoisomers.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3